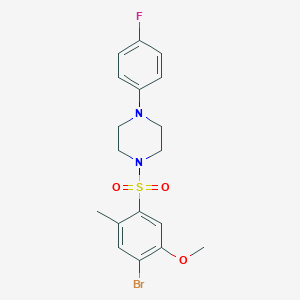

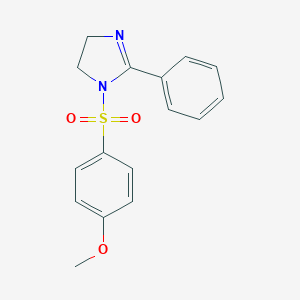

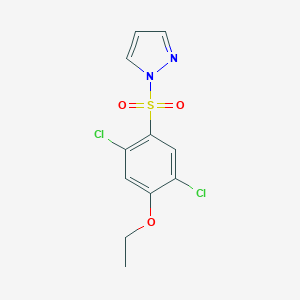

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as MNI-301, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. MNI-301 is a member of the imidazole family of compounds and has been shown to have anti-tumor properties in pre-clinical studies.

Aplicaciones Científicas De Investigación

Imidazole-Based Bisphenols and Ionic Liquids

Research on imidazole derivatives, including bisphenols and ionic liquids, has demonstrated their utility in synthesizing structurally characterized salts with various acids, offering insights into their potential applications in designing new materials and catalysts. For instance, the study by Nath and Baruah (2012) on an imidazole-based bisphenol showcases its versatility as a host for anions, highlighting the intricate hydrogen-bonded structures and π···π interactions that could be pivotal in material science applications (Bhaskar Nath & J. Baruah, 2012). Similarly, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds reveals their significance in synthetic organic chemistry (M. Zolfigol et al., 2012).

Syntheses of Disubstituted Imidazoles

The synthetic methodologies for disubstituted imidazoles indicate their broad applicability in creating derivatives with diverse functional groups. Chadwick and Ngochindo (1984) explored the dilithiation of 1-methylimidazole, leading to good-yielding syntheses of 1,2,5-trisubstituted imidazole derivatives, underscoring the adaptability of these compounds in developing new chemical entities (D. Chadwick & R. Ngochindo, 1984).

Coordination Chemistry and Electrochemical Studies

Imidazole derivatives also play a crucial role in coordination chemistry and electrochemical studies. For example, Bermejo et al. (2000) synthesized different compounds involving (4-methylphenyl)sulfonyl-imidazole, examining their interactions with nickel centers, which could have implications in catalysis and material science (M. R. Bermejo et al., 2000). Furthermore, Fonseca et al. (1993) investigated the electrochemical behavior of tinidazole, an imidazole derivative, offering insights into its electrochemical properties and potential applications in sensor technology (J. M. Fonseca et al., 1993).

Lanthanide Metal-Organic Frameworks

The development of lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showcases the application of imidazole derivatives in creating materials with potential utility in luminescence sensing. Shi et al. (2015) synthesized novel frameworks sensitive to benzaldehyde derivatives, indicating their potential in designing fluorescence sensors (B. Shi et al., 2015).

Propiedades

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-8-5-11(21-4)12(6-9(8)2)22(19,20)15-10(3)14-7-13(15)16(17)18/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRYLKNKLVIHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B345900.png)

amine](/img/structure/B345905.png)

amine](/img/structure/B345909.png)

![(4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345926.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B345932.png)